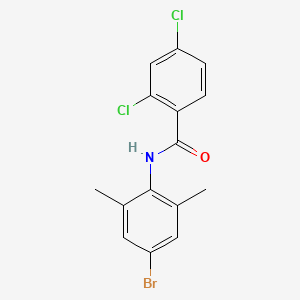

N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide

Description

N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group attached to a substituted aniline moiety (4-bromo-2,6-dimethylphenyl).

Properties

Molecular Formula |

C15H12BrCl2NO |

|---|---|

Molecular Weight |

373.1 g/mol |

IUPAC Name |

N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide |

InChI |

InChI=1S/C15H12BrCl2NO/c1-8-5-10(16)6-9(2)14(8)19-15(20)12-4-3-11(17)7-13(12)18/h3-7H,1-2H3,(H,19,20) |

InChI Key |

HAMMMYLPNBZEBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound N-(4-bromo-2,6-dimethylphenyl)-2,3-dichlorobenzamide:

Scientific Research Applications

- Intermediate in Synthesis: N-(4-bromo-2,6-dimethylphenyl)-2,3-dichlorobenzamide is used as an intermediate in the synthesis of complex organic molecules.

- Reagent: It can be used as a reagent in various chemical processes.

Related Compounds and Applications

- N-benzyloxyphenyl benzamides: A study identified N-(2-aminoethyl)- N-phenyl benzamides as a starting point for medicinal chemistry, leading to N-(2-aminoethyl)- N-benzyloxyphenyl benzamides with potent in vitro activity against Trypanosoma brucei . One compound showed oral bioavailability and cured mice infected with Trypanosoma brucei in an acute model .

- 2,4-dimethylaniline derivatives: 2,4-dimethylaniline is used in the synthesis of molecules, and its reaction with N-bromosuccinimide can produce a crystalline solid .

Other Applications of Benzamides

- The search results also refer to a variety of benzamides with different applications, such as rubber accelerants, fungicides, and antimicrobials .

- Benzothiazole derivatives, which are structurally related, are used as rubber vulcanization accelerators .

- Isothiazolinones are used as fungicides, microbiocides, preservatives, and antifoulants in various industries, including paints, adhesives, and cosmetics .

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the dimethylphenyl group, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dichlorobenzamides

N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide (Compound 7k)

- Structure : Features a 3-benzyl-5-hydroxyphenyl group instead of bromo/dimethyl substituents.

- Properties : Melting point 130.2–132.0°C; synthesized via nucleophilic acyl substitution (55% yield).

- Activity: Not explicitly stated, but hydroxyl and benzyl groups may enhance solubility or receptor binding compared to the target compound .

Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

- Structure : 2,6-dichlorobenzamide with a benzodioxolylmethyl group.

- Activity : Potent activator of ALDH2 enzyme (60% reduction in infarct size in vivo). Substitution at the 2,6-positions (vs. 2,4-) and the benzodioxole group are critical for enzyme interaction .

N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide (Compound 3)

- Structure: Contains a 4-bromophenyl group and an aminoethyl side chain.

- Activity: Exhibits anti-trypanosomal activity (IC₅₀ values in micromolar range). The aminoethyl group may facilitate membrane penetration, contrasting with the dimethyl groups in the target compound .

Halogenated Benzamide Derivatives

4-Chloro-N-(2,6-dichlorophenyl)benzamide

- Structure : 4-chlorobenzamide with 2,6-dichloroaniline.

- Crystallography : Forms hydrogen-bonded dimers in the solid state, a property influenced by halogen positioning .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Functional Group Modifications

N-[4-(Anilinosulfonyl)phenyl]-2,4-dichlorobenzamide (Corrected Structure from )

Data Table: Key Properties of Selected Analogs

Key Structural-Activity Insights

- Halogen Positioning : 2,4-Dichloro substitution (target compound) vs. 2,6-dichloro (Alda-1) alters steric and electronic profiles, impacting enzyme binding .

- Aniline Substituents: Bromo and methyl groups in the target compound may enhance lipophilicity compared to hydroxyl or aminoethyl groups in analogs .

- Functional Group Swaps : Sulfonamide substitution () reduces activity, highlighting the necessity of the amide bond for target interactions .

Biological Activity

N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic effects and its interactions with various biological systems. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from case studies and research data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H12BrCl2N

- Molecular Weight : 336.06 g/mol

- LogP (octanol-water partition coefficient) : Indicates hydrophobicity which influences bioavailability.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a related compound demonstrated an EC50 value of 0.001 μM against T. brucei, indicating potent antiparasitic properties .

Table 1: Biological Activity Summary

| Compound | Target Organism | EC50 (μM) | CC50 (μM) | Selectivity Ratio |

|---|---|---|---|---|

| This compound | T. brucei | TBD | TBD | TBD |

| Related Compound 73 | T. brucei | 0.001 | 40 | >30 |

Note: TBD = To Be Determined; CC50 refers to the concentration required to kill 50% of cells in culture.

Cytotoxicity and Selectivity

The selectivity of this compound for parasitic cells over mammalian cells is crucial for its therapeutic potential. Preliminary data suggest that compounds with similar structures exhibit a selectivity ratio greater than 30-fold against mammalian cell lines such as HepG2 (human liver) and CRL-8150 (human lymphoblasts) cells .

The exact biochemical target for this compound remains unidentified. However, structural modifications at the aniline ring have been shown to affect potency significantly. For example, substitutions with halogens like bromine or chlorine enhance activity against T. brucei compared to other functional groups .

Case Studies

- In Vivo Efficacy : In animal models, compounds structurally related to this compound were administered orally at doses around 50 mg/kg for four days. Results indicated a notable reduction in parasitemia levels and improved survival rates in infected mice .

- Metabolism Studies : Studies involving mouse liver microsomes revealed that these compounds resist metabolism effectively with a half-life exceeding 60 minutes, suggesting favorable pharmacokinetic properties for oral administration .

Q & A

Q. What are the standard synthetic routes for N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide, and how can reaction yields be optimized?

The compound is typically synthesized via amide coupling between 2,4-dichlorobenzoyl chloride and substituted anilines. A common approach involves:

- Step 1 : Activation of 2,4-dichlorobenzoyl chloride with a coupling agent (e.g., HATU or DCC) in anhydrous acetone or THF.

- Step 2 : Reaction with 4-bromo-2,6-dimethylaniline under reflux (60–80°C) for 6–12 hours.

- Yield Optimization : Use of a 1:1.2 molar ratio (acid chloride to amine) improves yields to ~55–70%. Purification via column chromatography (ethyl acetate/hexane, 3:7) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm for dichlorophenyl) and methyl groups (δ 2.3–2.6 ppm for dimethyl substituents). Coupling constants (e.g., J = 8.2 Hz) confirm substitution patterns .

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the amide bond .

- X-ray Diffraction : Monoclinic crystal systems (space group P21/n) with dihedral angles (~33°) between aromatic rings are typical .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or mass spectra may arise from impurities or isomerism. Methodological steps include:

- Repetitive Purification : Use gradient elution in HPLC to isolate minor impurities.

- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., N-(4-chlorophenyl)-2,4-dichlorobenzamide) to identify deviations caused by bromine/methyl steric effects .

Q. What strategies are effective for studying the compound’s biological activity, such as enzyme inhibition or receptor binding?

- In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). The bromine and methyl groups may enhance hydrophobic interactions .

- In Vitro Assays :

- Positive Controls : Compare results with known inhibitors (e.g., vitamin C for radical scavenging assays) to validate experimental setups .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents.

- ADME Prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic sites. The 4-bromo group may reduce oxidative metabolism compared to chloro analogs .

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.